MZ 1

Description

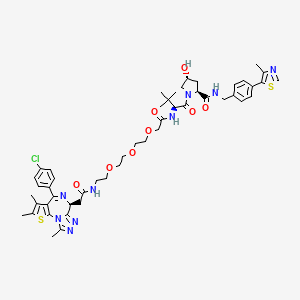

Structure

2D Structure

Properties

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37+,38+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAMRJLIOCHJMQ-PYNGZGNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022548 | |

| Record name | MZ-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Principle of MZ1-Induced Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Hijacking the Ubiquitin-Proteasome System

MZ1 is a pioneering chemical probe in the field of targeted protein degradation. It operates as a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1][2] The fundamental principle of MZ1-induced degradation is the hijacking of the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy proteins of interest that are not native substrates of this pathway.[1][3]

MZ1's structure consists of three key components:

-

A ligand that binds to the target protein of interest. In the case of MZ1, this is (+)-JQ1, a potent pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[4][5][6]

-

A ligand that recruits an E3 ubiquitin ligase. MZ1 utilizes a derivative of VH032, which binds to the von Hippel-Lindau (VHL) E3 ligase complex.[3][4][5]

-

A flexible linker (a 3-unit PEG linker) that connects the two ligands, providing the appropriate length and spatial orientation for their simultaneous binding.[4]

The mechanism of action unfolds in a catalytic cycle. MZ1 acts as a molecular bridge, bringing a BET protein into close proximity with the VHL E3 ligase.[1][7] This proximity induces the formation of a key ternary complex (VHL:MZ1:BET protein).[8][9] Once this complex is formed, the E3 ligase treats the BET protein as a new substrate, catalyzing the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the BET protein.[9][10] This poly-ubiquitination serves as a molecular flag, marking the BET protein for recognition and subsequent degradation by the 26S proteasome.[1][10] After inducing ubiquitination, MZ1 is released and can engage another target protein molecule, allowing it to act sub-stoichiometrically.[1][8]

A crucial aspect of MZ1's activity is its unexpected selectivity. While the JQ1 moiety binds to all BET bromodomains, MZ1 preferentially degrades BRD4 over BRD2 and BRD3.[5][11] Structural and biophysical studies have revealed that this selectivity arises from the cooperativity and stability of the ternary complex. MZ1 forms a particularly stable and long-lived complex with the second bromodomain (BD2) of BRD4, driven by specific protein-protein and protein-ligand interactions induced by the PROTAC.[8][9][12] This enhanced stability leads to more efficient ubiquitination and, consequently, more profound degradation of BRD4.[9][13]

Signaling Pathway and Mechanism of Action

Data Presentation

This table summarizes the binding affinities (dissociation constant, Kd) of MZ1 to its target bromodomains and the VHL E3 ligase complex (VCB), as well as the cooperativity of ternary complex formation.

| Interaction Type | Interacting Molecules | Method | Kd (nM) | Reference(s) |

| Binary | MZ1 <=> BRD4BD1 | ITC | 39 | [14] |

| MZ1 <=> BRD4BD2 | ITC | 15 | [1][14] | |

| MZ1 <=> BRD2BD1 | ITC | 307 | [4] | |

| MZ1 <=> BRD2BD2 | ITC | 228 | [4] | |

| MZ1 <=> BRD3BD1 | ITC | 119 | [4] | |

| MZ1 <=> BRD3BD2 | ITC | 115 | [4] | |

| MZ1 <=> VCB Complex | ITC | 66 | [1] | |

| Ternary | BRD4BD2::MZ1::VCB | ITC | 3.7 | [1] |

VCB: VHL-ElonginC-ElonginB complex. ITC: Isothermal Titration Calorimetry.

This table presents the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) of BET proteins following MZ1 treatment in various cell lines.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference(s) |

| BRD4 | H661 | 8 | Not specified | Not specified | |

| H838 | 23 | Not specified | Not specified | ||

| HeLa | ~10 | >90 | 24 | [5] | |

| Various | 2 - 20 | Not specified | Not specified | [1][12] | |

| BRD2 | HeLa | ~70 | ~75 | 24 | [5][14] |

| BRD3 | HeLa | ~70 | ~75 | 24 | [5][14] |

| BRD2/3 | H661/H838 | ~2000 (for complete degradation) | 100 | Not specified |

DC50: Concentration causing 50% reduction of protein level relative to vehicle control. Dmax: Maximum observed reduction of protein level.

Experimental Protocols

This protocol describes the use of Western blotting to quantify the reduction in target protein levels following treatment with MZ1.

1. Cell Culture and Treatment: a. Seed HeLa cells in 6-well plates at a density of 2.5 x 105 cells/well and culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Prepare serial dilutions of MZ1 (and cis-MZ1 as a negative control) in DMSO, followed by a final dilution in culture medium. The final DMSO concentration should not exceed 0.1%. c. Treat cells with varying concentrations of MZ1 (e.g., 1 nM to 10 µM) or DMSO vehicle control for a specified duration (e.g., 4, 8, or 24 hours).[5]

2. Cell Lysis: a. Aspirate the medium and wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein extract.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Immunoblotting: a. Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis: a. Quantify band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of each target protein band to its corresponding loading control. c. Calculate the percentage of remaining protein relative to the DMSO-treated control. d. Plot the percentage of remaining protein against the log concentration of MZ1 to determine the DC50 value.

This protocol details the measurement of thermodynamic parameters for the binding of MZ1 to target proteins and the VCB complex.

1. Protein and Compound Preparation: a. Express and purify recombinant BET bromodomains (e.g., BRD4BD2) and the VCB complex. b. Dialyze all proteins extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). c. Dissolve MZ1 in 100% DMSO to create a high-concentration stock and then dilute into the ITC buffer to the final desired concentration. Ensure the final DMSO concentration is matched between the syringe and cell solutions (typically <2%).

2. ITC Experiment Setup (Binary Interaction): a. Set the experimental temperature to 25°C.[1] b. Load the sample cell (calorimeter) with the protein solution (e.g., 20 µM BRD4BD2). c. Load the injection syringe with the ligand solution (e.g., 200 µM MZ1). d. Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections, and a stirring speed of 750 rpm.

3. ITC Experiment for Ternary Complex Cooperativity: a. To measure the affinity of VCB to the pre-formed MZ1:BRD4BD2 complex, prepare a solution of BRD4BD2 and MZ1 at a saturating molar ratio (e.g., 20 µM BRD4BD2 and 25 µM MZ1) and place it in the sample cell. b. Load the injection syringe with the VCB complex (e.g., 200 µM). c. Run the titration using the same parameters as the binary experiment.[8]

4. Data Analysis: a. Integrate the raw heat-burst data to obtain the enthalpy change (ΔH) for each injection. b. Correct for the heat of dilution by subtracting data from a control titration (ligand into buffer). c. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the analysis software (e.g., MicroCal Origin) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Experimental Workflow Visualization

References

- 1. opnme.com [opnme.com]

- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. opnme.com [opnme.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]

The Discovery and Development of MZ1: A Technical Guide to a Pioneering PROTAC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MZ1, a pioneering Proteolysis Targeting Chimera (PROTAC). MZ1 has emerged as a critical tool for studying the biological functions of Bromodomain and Extra-Terminal (BET) proteins and as a foundational molecule in the development of targeted protein degraders. This document details the quantitative biophysical and cellular data, comprehensive experimental protocols, and the intricate signaling pathways governed by MZ1.

Introduction to MZ1: A Heterobifunctional Degrader

MZ1 is a heterobifunctional molecule designed to induce the degradation of BET family proteins, with a notable selectivity for BRD4.[1] It achieves this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. MZ1 is composed of three key components:

-

A ligand for the target protein: MZ1 incorporates JQ1, a potent pan-BET bromodomain inhibitor, which binds to the acetyl-lysine binding pockets of BRD2, BRD3, and BRD4.

-

A ligand for an E3 ubiquitin ligase: It contains a derivative of VH032, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A chemical linker: A flexible polyethylene glycol (PEG) linker connects the two ligands, enabling the formation of a ternary complex between the BET protein and VHL.

This induced proximity triggers the ubiquitination of the target BET protein by the VHL E3 ligase complex, marking it for subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism of action distinguishes PROTACs like MZ1 from traditional small-molecule inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for MZ1, including its binding affinities, ternary complex formation, and cellular degradation efficiency.

Table 1: Binding Affinities of MZ1 to BET Bromodomains and VHL

| Target | Binding Affinity (Kd, nM) | Method |

| BRD2 (BD1/BD2) | 307 / 228 | Not Specified |

| BRD3 (BD1/BD2) | 119 / 115 | Not Specified |

| BRD4 (BD1/BD2) | 382 / 120 | Not Specified |

| BRD4 (BD2) | 15 | Isothermal Titration Calorimetry (ITC) |

| VHL-ElonginC-ElonginB (VCB) | 66 | Isothermal Titration Calorimetry (ITC) |

Table 2: Ternary Complex Formation and Cooperativity

| Ternary Complex | Binding Affinity (Kd, nM) | Cooperativity (α) | Method |

| BRD4BD2::MZ1::VCB | 3.7 | Positive | Isothermal Titration Calorimetry (ITC) |

| BRD4BD1::MZ1::VHL | ~30 | No significant cooperativity | Surface Plasmon Resonance (SPR) |

| BRD4BD2::MZ1::VHL | ~2 | Large synergistic cooperativity | Surface Plasmon Resonance (SPR) |

Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.

Table 3: Cellular Degradation Efficiency of MZ1

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| Various | BRD4 | 2-20 | Not Specified |

| HeLa | BRD4 | ~10-fold selective over BRD2/BRD3 | Not Specified |

DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of MZ1.

Western Blotting for BRD4 Degradation

This protocol is for assessing the degradation of BRD4 and downstream signaling proteins in cells treated with MZ1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-BRD4 (e.g., Abcam ab128874, 1:1000 dilution)

-

Anti-c-Myc (e.g., Abcam ab32072, 1:1000 dilution)

-

Anti-cleaved PARP (e.g., Cell Signaling Technology #5625, 1:1000 dilution)

-

Anti-cleaved Caspase-3 (e.g., Cell Signaling Technology #9664, 1:1000 dilution)

-

Loading control antibody (e.g., anti-β-actin, Abcam ab8227, 1:2000 dilution or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of MZ1 or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay (CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of MZ1.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of MZ1 and add 10 µL of each concentration to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with MZ1.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed 1-5 x 105 cells per well in 6-well plates and treat with MZ1 as desired.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of cells treated with MZ1.

Materials:

-

6-well cell culture plates

-

Cold 70% ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with MZ1.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C).

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.

-

Add PI staining solution and incubate for 5-10 minutes at room temperature.

-

Analyze the samples by flow cytometry, measuring the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding thermodynamics of MZ1.

Materials:

-

Isothermal titration calorimeter

-

Purified BRD4 bromodomain protein

-

Purified VCB complex

-

MZ1

-

Dialysis buffer (e.g., 50 mM HEPES or phosphate buffer, 150 mM NaCl, pH 7.4)

Procedure:

-

Thoroughly dialyze the protein samples against the ITC running buffer. Dissolve MZ1 in the same buffer.

-

For binary binding, typically titrate MZ1 (in the syringe) into the protein (in the cell). For ternary complex formation, a reverse titration is often performed where the VCB complex is titrated into a solution of the pre-formed MZ1:BRD4 complex.

-

Typical protein concentrations in the cell are in the low micromolar range (e.g., 10-50 µM), with the ligand in the syringe at a 10-20 fold higher concentration.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-10 µL) and record the heat change after each injection.

-

Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

This protocol outlines the general steps for analyzing the kinetics of ternary complex formation.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified VHL E3 ligase (ligand)

-

Purified BRD4 bromodomain (analyte)

-

MZ1 (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the VHL E3 ligase onto the sensor chip surface.

-

To measure binary binding, flow different concentrations of MZ1 over the surface and measure the association and dissociation rates.

-

To measure ternary complex formation, pre-incubate MZ1 with a near-saturating concentration of the BRD4 bromodomain.

-

Flow this mixture over the VHL-immobilized surface at various concentrations of the MZ1:BRD4 complex.

-

Measure the association and dissociation kinetics to determine the on-rate (ka), off-rate (kd), and binding affinity (KD) of the ternary complex.

-

Compare the binary and ternary binding affinities to calculate the cooperativity factor.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to MZ1.

Figure 1: Mechanism of action of MZ1 leading to BRD4 degradation and downstream anticancer effects.

Figure 2: Simplified signaling pathway of MZ1-induced apoptosis through caspase activation.

Figure 3: General experimental workflow for the characterization of MZ1.

Conclusion

MZ1 has proven to be an invaluable chemical probe for dissecting the roles of BET proteins, particularly BRD4, in various cellular processes. Its development has not only advanced our understanding of BET protein biology but has also paved the way for the design of a new class of therapeutics based on targeted protein degradation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with MZ1 and other PROTAC molecules, facilitating further discoveries in this exciting and rapidly evolving field of drug discovery.

References

The Selective Degradation of BRD4 by MZ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective degradation of the bromodomain and extra-terminal domain (BET) protein BRD4 by the PROTAC (Proteolysis Targeting Chimera) MZ1. We will delve into the quantitative data defining this selectivity, the detailed experimental protocols used to generate this data, and the structural and cellular mechanisms that underpin MZ1's preferential activity towards BRD4.

Quantitative Assessment of MZ1 Selectivity

MZ1 is a heterobifunctional molecule that links the pan-BET bromodomain inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This design allows for the recruitment of BET proteins to the cellular degradation machinery. While JQ1 binds to the bromodomains of all BET family members (BRD2, BRD3, and BRD4) with similar affinity, MZ1 exhibits a remarkable and unexpected selectivity for the degradation of BRD4.

Binding Affinities (Kd)

The initial interaction between MZ1 and the individual bromodomains of the BET family proteins has been quantified using Isothermal Titration Calorimetry (ITC). These in vitro measurements demonstrate that MZ1 binds to the first (BD1) and second (BD2) bromodomains of BRD2, BRD3, and BRD4 with comparable affinities, showing no significant intrinsic preference for BRD4 at the level of binary binding.

| Target Bromodomain | Binding Affinity (Kd) in nM |

| BRD2-BD1 | 62 |

| BRD2-BD2 | 60 |

| BRD3-BD1 | 21 |

| BRD3-BD2 | 13 |

| BRD4-BD1 | 39 |

| BRD4-BD2 | 15 |

| Table 1: Binary binding affinities of MZ1 to individual BET bromodomains as determined by ITC. Data compiled from multiple sources.[1][2] |

Cellular Degradation Potency (DC50) and Efficacy (Dmax)

In contrast to the promiscuous binding profile, cellular assays reveal a clear preference for BRD4 degradation. The DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation) values, typically determined by Western blotting or mass spectrometry, highlight this selectivity. MZ1 is significantly more potent and efficacious at degrading BRD4 compared to BRD2 and BRD3.

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| HeLa | BRD2 | ~1000 | < 80 |

| BRD3 | ~1000 | < 80 | |

| BRD4 | ~20 | > 90 | |

| MV4-11 | BRD2/3 | - | Lower Degradation |

| BRD4 | - | Potent Degradation | |

| H661 | BRD4 | 8 | - |

| H838 | BRD4 | 23 | - |

| Table 2: Cellular degradation potency and efficacy of MZ1 against BET proteins in various cell lines.[3][4] |

The Mechanism of Selectivity: Cooperative Ternary Complex Formation

The key to understanding MZ1's selectivity lies not in its initial binding to BRD4, but in the formation of a stable ternary complex with BRD4 and the VHL E3 ligase. This process is characterized by positive cooperativity, meaning the binding of MZ1 to one protein enhances its affinity for the other, leading to a more stable BRD4-MZ1-VHL complex compared to complexes with BRD2 or BRD3.

Ternary Complex Affinity and Cooperativity

Surface Plasmon Resonance (SPR) and ITC have been instrumental in dissecting the thermodynamics and kinetics of ternary complex formation. The cooperativity factor (α) quantifies the synergistic binding in the ternary complex. An α value greater than 1 indicates positive cooperativity.

| Ternary Complex | Ternary Kd (nM) | Cooperativity (α) |

| VCB-MZ1-BRD2-BD1 | - | 2.0 |

| VCB-MZ1-BRD2-BD2 | - | 48 |

| VCB-MZ1-BRD3-BD1 | - | 3.6 |

| VCB-MZ1-BRD3-BD2 | - | 3.9 |

| VCB-MZ1-BRD4-BD1 | - | 2.9 |

| VCB-MZ1-BRD4-BD2 | 3.7 | 11 |

| Table 3: Ternary complex binding affinities and cooperativity factors for MZ1 with VHL-ElonginC-ElonginB (VCB) and BET bromodomains.[2][5] |

The significantly higher cooperativity observed with the second bromodomain of BRD2 and BRD4, and to a lesser extent with BRD4-BD1, contributes to the preferential formation of these ternary complexes, earmarking these proteins for ubiquitination and subsequent degradation.

Structural Basis of Cooperativity

The crystal structure of the BRD4(BD2)-MZ1-VHL ternary complex (PDB: 5T35) provides a molecular explanation for the observed cooperativity. The structure reveals that MZ1 induces novel protein-protein interactions between BRD4 and VHL that are not present in the binary complexes. The linker region of MZ1 and specific residues on the surfaces of both BRD4 and VHL engage in favorable contacts, effectively "gluing" the two proteins together. This induced-fit model stabilizes the ternary complex and is a critical determinant of MZ1's degradation selectivity.

BRD4 Signaling and Downstream Consequences of Degradation

BRD4 is a key transcriptional co-activator that plays a critical role in regulating the expression of a multitude of genes involved in cell cycle progression, proliferation, and oncogenesis. One of the most well-characterized downstream targets of BRD4 is the proto-oncogene c-Myc. BRD4 is recruited to super-enhancers and promoters of the MYC gene, where it facilitates transcriptional elongation.

By inducing the degradation of BRD4, MZ1 effectively downregulates the expression of c-Myc and other BRD4-dependent oncogenes. This leads to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells that are dependent on BRD4 for their survival.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the selectivity of MZ1.

Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between MZ1 and the BET bromodomains.

Methodology:

-

Protein and Ligand Preparation: Recombinant human BET bromodomain proteins (BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, and BRD4-BD2) are purified and dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). MZ1 is dissolved in the same buffer to ensure no buffer mismatch.

-

ITC Experiment: A solution of MZ1 (typically 150-200 µM) is titrated into a solution of the target bromodomain (typically 15-20 µM) in the ITC cell at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.[6][7]

Surface Plasmon Resonance (SPR)

SPR is employed to measure the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation in real-time.

Methodology:

-

Chip Preparation: An E3 ligase complex, such as VCB (VHL-ElonginC-ElonginB), is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a Series S sensor chip with a biotinylated VCB captured on a streptavidin surface).

-

Binary Interaction Analysis: A solution of MZ1 at various concentrations is flowed over the immobilized VCB to measure the binary binding kinetics.

-

Ternary Complex Analysis: To measure ternary complex formation, a pre-incubated mixture of MZ1 and a specific BET bromodomain is flowed over the immobilized VCB. The binding kinetics of this ternary complex are then measured.

-

Data Analysis: The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The cooperativity factor (α) is calculated as the ratio of the binary KD (MZ1-VCB) to the ternary KD (MZ1-VCB-BD).[5][8][9][10][11]

Cellular Degradation Assays (Western Blotting)

Western blotting is a standard technique to visualize and quantify the degradation of target proteins in cells treated with MZ1.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HeLa, MV4-11) are cultured to a suitable confluency and then treated with varying concentrations of MZ1 or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).

-

Cell Lysis and Protein Quantification: After treatment, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control to determine the percentage of protein degradation relative to the vehicle-treated control.[3][4][12][13][14]

Proteomic Analysis for Off-Target Effects

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon MZ1 treatment, allowing for the identification of potential off-targets.

Methodology:

-

Sample Preparation: Cells are treated with MZ1, a negative control (e.g., cis-MZ1, which binds to BETs but not VHL), and a vehicle control. After treatment, cells are lysed, and the proteins are extracted and digested into peptides (e.g., using trypsin).

-

Isobaric Labeling (Optional but recommended): Peptides from different treatment conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexed analysis and accurate relative quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by a high-resolution mass spectrometer. The instrument isolates and fragments peptides to generate tandem mass spectra.

-

Data Analysis: The tandem mass spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of each protein across the different treatment conditions is quantified. Proteins that are significantly downregulated only in the MZ1-treated samples are considered potential off-targets.[2][15][16][17]

Conclusion

The selectivity of MZ1 for BRD4 is a fascinating example of how the principles of cooperative binding can be harnessed to achieve targeted protein degradation. While MZ1's constituent warhead, JQ1, is a pan-BET inhibitor, the architecture of the PROTAC molecule induces specific protein-protein interactions that favor the formation of a stable ternary complex with BRD4 and the VHL E3 ligase. This leads to the preferential ubiquitination and proteasomal degradation of BRD4. The in-depth understanding of this mechanism, elucidated through a combination of biophysical, structural, and cellular assays, provides a powerful framework for the rational design of next-generation selective protein degraders for therapeutic applications.

References

- 1. Mapping Cophosphoregulation Networks Linked to Transcriptional Regulator Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. opnme.com [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. o2hdiscovery.co [o2hdiscovery.co]

- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

The PROTAC MZ1: A Technical Guide to Targeted BRD4 Degradation via the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) MZ1, focusing on its mechanism of action within the ubiquitin-proteasome system to induce the selective degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This document details the quantitative metrics of MZ1's activity, provides explicit experimental protocols for its characterization, and visualizes the key molecular pathways and experimental workflows.

Core Concept: MZ1 and the Ubiquitin-Proteasome System

MZ1 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate a specific protein of interest.[1] It achieves this by simultaneously binding to the target protein, BRD4, and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[2][3][4] This targeted protein degradation offers a powerful alternative to traditional inhibition, as it removes the entire protein scaffold, potentially leading to a more profound and durable biological response.[5]

Mechanism of Action

The mechanism of MZ1-induced BRD4 degradation can be summarized in the following key steps:

-

Ternary Complex Formation: MZ1, composed of a JQ1 derivative that binds to the bromodomains of BET proteins and a VHL ligand connected by a linker, enters the cell and forms a ternary complex with BRD4 and the VHL E3 ligase complex.[6][7]

-

Ubiquitination: Within this ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRD4.[8]

-

Proteasomal Recognition and Degradation: The polyubiquitinated BRD4 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, while the ubiquitin molecules are recycled.[4] MZ1 is then released and can engage in another cycle of degradation.

Quantitative Data Presentation

The efficacy and selectivity of MZ1 have been characterized through various quantitative assays. The following tables summarize key binding affinities and degradation parameters.

Table 1: Binding Affinities of MZ1 to BET Bromodomains

| Bromodomain | Binding Affinity (Kd, nM) |

| BRD4 (BD1/BD2) | 382 / 120 |

| BRD3 (BD1/BD2) | 119 / 115 |

| BRD2 (BD1/BD2) | 307 / 228 |

| Data sourced from MedchemExpress.[6] |

Table 2: Degradation and Cytotoxicity of MZ1 in Various Cell Lines

| Cell Line | Target | DC50 (nM) | IC50 (nM) |

| H661 | BRD4 | 8 | Not Reported |

| H838 | BRD4 | 23 | Not Reported |

| Mv4-11 (AML) | BRD4 | Not Reported | pEC50 = 7.6 |

| NB4 (AML) | BETs | Not Reported | ~100 |

| Kasumi-1 (AML) | BETs | Not Reported | ~250 |

| MV4-11 (AML) | BETs | Not Reported | ~50 |

| K562 (AML) | BETs | Not Reported | ~500 |

| Data compiled from Tocris Bioscience and other sources.[9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MZ1.

Western Blotting for BRD4 Degradation

This protocol is designed to assess the dose- and time-dependent degradation of BRD4 in cultured cells following treatment with MZ1.

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231, or AML cell lines)

-

Complete cell culture medium

-

MZ1 (and cis-MZ1 as a negative control)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with varying concentrations of MZ1 (e.g., 0, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include vehicle (DMSO) and negative control (cis-MZ1) treatments. For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding MZ1.[2][4]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts and resolve by SDS-PAGE. Transfer proteins to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL substrate and an appropriate imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.

In-Cell Ubiquitination Assay

This protocol aims to demonstrate the MZ1-dependent ubiquitination of BRD4 in a cellular context.

Materials:

-

Cells co-transfected with plasmids expressing HA-tagged BRD4 and His-tagged Ubiquitin

-

MZ1 and MG132

-

Denaturing lysis buffer (containing 1% SDS)

-

Dilution buffer

-

Anti-HA antibody

-

Protein A/G agarose beads

-

Wash buffer

-

Anti-His antibody for detection

Procedure:

-

Cell Transfection and Treatment: Co-transfect cells with HA-BRD4 and His-Ubiquitin plasmids. After 24-48 hours, pre-treat cells with MG132 for 1-2 hours to allow accumulation of ubiquitinated proteins, followed by treatment with MZ1 for 4-6 hours.

-

Cell Lysis under Denaturing Conditions: Lyse cells in a denaturing buffer containing SDS to disrupt protein-protein interactions.

-

Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate HA-BRD4 using an anti-HA antibody coupled to protein A/G beads.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by western blotting using an anti-His antibody to detect ubiquitinated BRD4.

Cell Viability Assay (MTT/CCK-8)

This protocol measures the effect of MZ1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cell line of interest

-

96-well plates

-

MZ1

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Drug Treatment: Treat cells with a serial dilution of MZ1 for a specified duration (e.g., 48 or 72 hours).[2][9]

-

Addition of Reagent:

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

MZ1 serves as a potent and selective degrader of BRD4, operating through the ubiquitin-proteasome system. Its mechanism of action, characterized by the formation of a ternary complex with BRD4 and the VHL E3 ligase, leads to the ubiquitination and subsequent proteasomal degradation of BRD4. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of targeted protein degradation with molecules like MZ1.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. tandfonline.com [tandfonline.com]

- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Structural Basis of MZ1-Mediated Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the structural and molecular principles governing the function of MZ1, a pivotal PROTAC (Proteolysis Targeting Chimera) degrader. It covers the quantitative biophysical parameters of its interactions, the structural details of the ternary complex it forms, and the experimental methodologies used for its characterization.

Introduction to MZ1: A Prototypical BET Degrader

MZ1 is a heterobifunctional small molecule designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for BRD4.[1][2] It functions as a PROTAC by simultaneously binding to a target protein (a BET bromodomain) and an E3 ubiquitin ligase.[2] MZ1 is composed of three key components:

-

A JQ1 moiety: This ligand binds to the acetyl-lysine binding pocket of BET bromodomains.[3]

-

A VH032 moiety: This ligand recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3]

-

A polyethylene glycol (PEG) linker: This flexible chain connects the two ligands, enabling the formation of a productive ternary complex.[3]

By bringing BRD4 into close proximity with the VHL E3 ligase, MZ1 triggers the ubiquitination of BRD4, marking it for subsequent degradation by the proteasome.[4][5] This approach of targeted protein degradation offers a powerful alternative to traditional inhibition, as it can eliminate the entire target protein, including its non-enzymatic functions.

Quantitative Data Presentation

The efficacy of MZ1 is underpinned by its binding affinities and the stability of the ternary complex it forms. The following tables summarize the key quantitative data from biophysical and cellular assays.

Table 1: Binding Affinities (Kd) of MZ1

This table presents the dissociation constants (Kd) for the binary interactions of MZ1 with BET bromodomains and the VHL E3 ligase complex (VCB: VHL-ElonginC-ElonginB), as well as the affinity for the ternary complex formation. Data is primarily derived from Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

| Complex | Binding Partner | Kd (nM) | Assay Method | Reference |

| Binary Interactions | ||||

| MZ1 | BRD2 (BD1/BD2) | 307 / 228 | Not Specified | [3] |

| MZ1 | BRD3 (BD1/BD2) | 119 / 115 | Not Specified | [3] |

| MZ1 | BRD4 (BD1/BD2) | 382 / 120 | Not Specified | [3] |

| MZ1 | BRD4 (BD2) | 15 | ITC | [2][6] |

| MZ1 | VCB Complex | 66 | ITC | [2][6] |

| cis-MZ1 (Negative Control) | VCB Complex | >15,000 | ITC | [2][6] |

| Ternary Complex Interaction | ||||

| BRD4BD2::MZ1 Complex | VCB Complex | 3.7 - 4.4 | ITC | [2][7] |

Table 2: Cellular Degradation Potency (DC50) of MZ1

This table shows the half-maximal degradation concentration (DC50) of MZ1 for BET proteins in various cell lines, indicating its cellular efficacy.

| Target Protein | Cell Line | DC50 (nM) | Reference |

| BRD4 | H661 | 8 | |

| BRD4 | H838 | 23 | |

| BRD4 | HeLa | 2-20 | [2] |

| BRD2 | HeLa | ~200 | [2] |

| BRD3 | HeLa | ~200 | [2] |

Table 3: Cooperativity in Ternary Complex Formation

Cooperativity (alpha, α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α value greater than 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest.

| Ternary Complex | Cooperativity (α) | Reference |

| VHL-MZ1-BRD2BD1 | 2.9 | [7] |

| VHL-MZ1-BRD4BD2 | >1 | [7] |

Structural Basis of the VHL:MZ1:BRD4 Ternary Complex

The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex (PDB ID: 5T35) provides a detailed atomic-level view of how MZ1 orchestrates this interaction.[8][9][10] The structure reveals that MZ1 does not merely tether the two proteins; it actively facilitates the formation of a new protein-protein interface, which is crucial for the stability and selectivity of the complex.[11][12]

Key Structural Features:

-

Compact Conformation: MZ1 folds into a compact conformation, allowing VHL and BRD4BD2 to form a tight, bowl-shaped interface.[9][11][12]

-

Protein-Protein Interactions (PPIs): The stability of the complex is significantly enhanced by newly formed PPIs between VHL and BRD4BD2. These induced contacts are a hallmark of positive cooperativity.[8][9] Key interactions include a hydrophobic "base" formed by Trp374 of BRD4BD2 interacting with Arg69, Pro71, and Tyr112 of VHL.[9][11]

-

Protein-Ligand Interactions: The JQ1 and VH032 heads of MZ1 engage their respective targets in binding modes similar to their individual states.[9][11] The PEG linker is not passive; it forms specific van der Waals contacts and a hydrogen bond with BRD4BD2, contributing to the overall stability.[9][11]

-

Cooperativity: The extensive network of induced PPIs explains the observed positive cooperativity.[8][9] These interactions stabilize the ternary complex, making its formation thermodynamically favorable and contributing to the preferential degradation of BRD4.[7]

Caption: Key interactions within the VHL:MZ1:BRD4 ternary complex.

Mechanism of Action: The Degradation Cascade

The structural assembly of the ternary complex is the initiating event in a catalytic cycle that leads to the destruction of the target protein.

-

Ternary Complex Formation: MZ1 first binds to either BRD4 or VHL, forming a binary complex. This binary complex then recruits the other protein to form the key VHL-MZ1-BRD4 ternary complex.[13] The stability of this complex is enhanced by positive cooperativity.[7]

-

Ubiquitination: The VHL E3 ligase, as part of a larger Cullin-RING E3 ligase (CRL) complex, recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin (Ub).[14][15] Within the ternary complex, the CRL catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of BRD4.[15][16]

-

Polyubiquitination: This process is repeated, forming a polyubiquitin chain on BRD4. This chain acts as a recognition signal for the proteasome.[2]

-

Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and degraded by the 26S proteasome into small peptides.[4]

-

Recycling: MZ1 and the VHL E3 ligase are released and can engage another BRD4 protein, acting catalytically to induce multiple rounds of degradation.[2]

Caption: Signaling pathway of MZ1-mediated BRD4 protein degradation.

Experimental Protocols

Characterizing the structural and functional properties of PROTACs like MZ1 requires a suite of biophysical and cell-based assays.

Experimental Workflow for PROTAC Characterization

A typical workflow involves confirming binary and ternary complex formation, assessing cellular activity, and elucidating the structural basis of action.

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: X-ray Crystallography of the PROTAC Ternary Complex

This protocol outlines the steps to determine the high-resolution structure of a complex like VHL:MZ1:BRD4.[17][18]

-

Protein Expression and Purification:

-

Express the target protein (e.g., BRD4BD2) and the E3 ligase complex (e.g., VCB) in a suitable system (typically E. coli or insect cells).

-

Purify the proteins to >95% homogeneity using a multi-step chromatography process (e.g., affinity, ion exchange, and size-exclusion chromatography).[19]

-

Verify protein quality, concentration, and monodispersity.

-

-

Ternary Complex Formation:

-

Based on biophysical data (like ITC), mix the purified target protein, E3 ligase complex, and the PROTAC (MZ1) in a stoichiometric ratio that favors complex formation. A slight excess of the PROTAC and one protein component may be used.

-

Incubate the mixture to allow the complex to form. This can be verified using native gel electrophoresis or size-exclusion chromatography.

-

-

Crystallization Screening:

-

Set up crystallization trials using high-throughput robotic screening with hundreds of different buffer conditions (precipitants, salts, pH). Sitting-drop or hanging-drop vapor diffusion methods are common.

-

Incubate plates at a constant temperature and monitor for crystal growth over days to weeks.

-

-

Crystal Optimization and Harvesting:

-

Optimize initial crystal "hits" by systematically varying the concentrations of the precipitant, buffer, and additives to obtain larger, well-diffracting crystals.

-

Harvest the best crystals using a small loop and flash-cool them in liquid nitrogen, often with a cryoprotectant to prevent ice formation.

-

-

Data Collection and Structure Solution:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine space group and unit cell dimensions.

-

Solve the structure using molecular replacement, using existing structures of the individual proteins as search models.

-

Build the model of the PROTAC and the protein complex into the electron density map and refine the structure to achieve the best possible resolution and quality metrics.[8][9]

-

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[20]

-

Sample Preparation:

-

Prepare purified protein (e.g., VCB complex) and ligand (e.g., MZ1) in identical, degassed buffer to avoid heat artifacts from buffer mismatch.

-

Accurately determine the concentrations of both protein and ligand. A typical protein concentration is 10-50 µM in the sample cell, and the ligand concentration in the syringe is 10-20 times higher.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand from the syringe into the sample cell.

-

Measure the heat released or absorbed after each injection. A reference cell containing only buffer is used to subtract the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, ΔH, and stoichiometry (n).

-

To measure ternary complex affinity, the sample cell would contain one protein (e.g., BRD4) and the PROTAC, which is then titrated with the second protein (e.g., VCB).[2]

-

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

This is the standard method to confirm and quantify the degradation of a target protein in cells.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HeLa, H661) to approximately 70-80% confluency.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., MZ1, from 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a negative control like cis-MZ1 if available.

-

Incubate the cells for a specific duration (e.g., 2, 4, 8, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using a digital imager or X-ray film.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Pardon Our Interruption [opnme.com]

- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. portlandpress.com [portlandpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]

- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

The Degradation Dynamo: A Technical Guide to the Biochemical and Biophysical Characterization of MZ1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical and biophysical properties of MZ1, a pivotal tool compound in the field of targeted protein degradation. MZ1 is a Proteolysis Targeting Chimera (PROTAC) that selectively induces the degradation of the BET (Bromodomain and Extra-Terminal domain) family protein BRD4, a key regulator of gene expression implicated in various cancers. This document outlines the core mechanism of action of MZ1, presents key quantitative data, and provides detailed protocols for its characterization, empowering researchers to effectively utilize and evaluate this potent degrader.

Mechanism of Action: Hijacking the Cellular Machinery

MZ1 functions by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It is a heterobifunctional molecule composed of three key components: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand for the BET bromodomains (derived from the pan-BET inhibitor JQ1), and a flexible linker connecting the two.[1][2]

By simultaneously binding to both BRD4 and VHL, MZ1 facilitates the formation of a ternary complex.[3] This proximity induces the VHL E3 ligase to polyubiquitinate BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[4] A critical feature of MZ1's efficacy is the cooperative nature of this ternary complex formation, where the binding of one protein partner enhances the affinity for the other, leading to a more stable and productive complex for ubiquitination.[3]

Quantitative Biochemical and Biophysical Data

The following tables summarize the key quantitative parameters that define the interaction of MZ1 with its targets and its cellular activity.

Table 1: Binding Affinities (Kd) of MZ1

| Target | Method | Kd (nM) | Reference |

| BRD4 (BD1) | ITC | 39 | [2] |

| BRD4 (BD2) | ITC | 15 | [2] |

| BRD3 (BD1) | ITC | 21 | [2] |

| BRD3 (BD2) | ITC | 13 | [2] |

| BRD2 (BD1) | ITC | 62 | [2] |

| BRD2 (BD2) | ITC | 60 | [2] |

| VHL-ElonginC-ElonginB (VCB) | ITC | 66 | [5] |

Table 2: Ternary Complex Formation and Cooperativity

| Complex | Method | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |

| BRD4BD2::MZ1::VCB | ITC | 3.7 | 15 | [1][5] |

| BRD4BD2::MZ1::VCB | SPR | 5.4 | High | [6] |

Table 3: Cellular Degradation Potency and Selectivity

| Cell Line | Parameter | BRD4 | BRD2 | BRD3 | Reference |

| Various | DC50 (nM) | 2-20 | ~10-fold less potent | ~10-fold less potent | [5] |

| HeLa | Dmax | >90% degradation at 1µM after 24h | Incomplete degradation | Incomplete degradation | [7] |

| AML cell lines | Degradation | Potent degradation | Potent degradation | Potent degradation | [8] |

Experimental Protocols

Detailed methodologies for the key experiments in the biochemical and biophysical characterization of MZ1 are provided below.

Isothermal Titration Calorimetry (ITC) for Binary and Ternary Complex Interactions

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of MZ1 binding to BRD4 bromodomains and the VHL complex, and to assess the cooperativity of ternary complex formation.

Materials:

-

Purified recombinant BRD4 bromodomains (BD1 and BD2), and VHL-ElonginB-ElonginC (VCB) complex.

-

MZ1 (and cis-MZ1 as a negative control).

-

ITC instrument (e.g., MicroCal ITC200).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

Protocol:

A. Binary Interaction (MZ1 with BRD4 or VCB):

-

Sample Preparation: Dialyze the purified proteins against the ITC buffer overnight at 4°C. Dissolve MZ1 in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is matched between the syringe and cell solutions and is kept low (<5%).

-

ITC Setup:

-

Syringe: Load with MZ1 solution (e.g., 100-200 µM).

-

Sample Cell: Load with the protein solution (e.g., 10-20 µM of BRD4 bromodomain or VCB complex).

-

-

Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25°C).

-

Data Analysis: Integrate the heat changes for each injection and fit the data to a one-site binding model to determine Kd, n, and ΔH.

B. Ternary Complex Formation and Cooperativity:

-

Inverse ITC Titration:

-

Syringe: Load with VCB complex (e.g., 100-150 µM).

-

Sample Cell: Load with MZ1 (e.g., 10-15 µM) pre-incubated with a saturating concentration of BRD4BD2 (e.g., 20-30 µM).

-

-

Titration and Analysis: Perform the titration as described for the binary interaction. The resulting binding isotherm represents the formation of the ternary complex.

-

Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinity of VCB for MZ1 to the apparent affinity of VCB for the MZ1:BRD4BD2 complex.[3]

Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

Objective: To measure the association (ka) and dissociation (kd) rate constants and determine the binding affinity (Kd) for binary and ternary complex interactions in real-time.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., Series S Sensor Chip SA for streptavidin-biotin capture or NTA chip for His-tag capture).[6][9]

-

Purified, tagged proteins (e.g., Avi-tagged VCB, His-tagged BRD4 bromodomains).

-

MZ1.

-

Running buffer (e.g., HBS-EP+).

Protocol:

-

Ligand Immobilization: Immobilize the VCB complex onto the sensor chip surface to a suitable response level (e.g., via streptavidin-biotin interaction or Ni-NTA capture).[6]

-

Binary Interaction Analysis (MZ1 with VCB):

-

Inject a series of concentrations of MZ1 over the immobilized VCB surface.

-

Monitor the association and dissociation phases.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.

-

-

Ternary Complex Analysis:

-

Pre-incubate varying concentrations of MZ1 with a fixed, saturating concentration of a BRD4 bromodomain.

-

Inject these pre-formed binary complexes over the immobilized VCB surface.

-

The enhanced binding response compared to MZ1 alone indicates ternary complex formation.

-

Analyze the sensorgrams to determine the kinetics of ternary complex formation and dissociation.[9]

-

Cellular Degradation Assay (Western Blot)

Objective: To determine the concentration- and time-dependent degradation of BRD4 in cells treated with MZ1 and to assess its selectivity over other BET proteins.

Materials:

-

Cell line of interest (e.g., HeLa, MV4-11, or other cancer cell lines).

-

MZ1 and DMSO (vehicle control).

-

Cell culture reagents.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of MZ1 concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein remaining relative to the DMSO control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]

In-Cell Ternary Complex Formation Assay (NanoBRET™)

Objective: To detect and quantify the formation of the BRD4-MZ1-VHL ternary complex within living cells.

Materials:

-

HEK293 cells (or other suitable cell line).

-

Expression vectors for NanoLuc®-BRD4 and HaloTag®-VHL.

-

Transfection reagent.

-

MZ1.

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand.

-

Plate reader capable of measuring luminescence and filtered fluorescence.

Protocol:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-BRD4 (donor) and HaloTag®-VHL (acceptor) expression vectors.[10]

-

Cell Plating and Ligand Labeling: Plate the transfected cells into a white, 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-VHL fusion protein.

-

Compound Treatment: Add varying concentrations of MZ1 to the wells and incubate.

-

Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (luminescence) and the acceptor emission (filtered fluorescence).

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio indicates the proximity of BRD4 and VHL, signifying ternary complex formation.[11]

In-Cell Ubiquitination Assay

Objective: To demonstrate that MZ1 treatment leads to the ubiquitination of BRD4 in cells.

Materials:

-

Cell line expressing HA-tagged ubiquitin and FLAG-tagged BRD4 (can be generated by transfection).

-

MZ1 and a proteasome inhibitor (e.g., MG132).

-

Lysis buffer for immunoprecipitation (IP).

-

Anti-FLAG antibody conjugated to beads (for IP).

-

Primary antibodies against HA and FLAG.

-

Western blot reagents.

Protocol:

-

Cell Treatment: Treat cells with MZ1 for a short period (e.g., 1-4 hours). Pre-treat with a proteasome inhibitor like MG132 for 1-2 hours to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells in IP lysis buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down FLAG-BRD4.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Perform Western blotting as described in section 3.3.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated BRD4 (which will appear as a high molecular weight smear) and with an anti-FLAG antibody to confirm the immunoprecipitation of BRD4.[12]

-

Conclusion

MZ1 serves as a powerful chemical probe for studying the biological consequences of selective BRD4 degradation. Its characterization through a suite of biochemical and biophysical assays, as detailed in this guide, provides a robust framework for understanding its mechanism of action and for the development of future targeted protein degraders. The quantitative data and detailed protocols herein are intended to facilitate further research and drug discovery efforts in this exciting therapeutic modality.

References

- 1. tandfonline.com [tandfonline.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. o2hdiscovery.co [o2hdiscovery.co]

- 7. researchgate.net [researchgate.net]

- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Ternary Complex Formation [promega.sg]

- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Dawn of Targeted Protein Degradation with MZ1

An in-depth guide to the crystallography and biophysical analysis of the MZ1 ternary complex, a cornerstone in the field of targeted protein degradation.

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, functioning as bifunctional molecules that induce the degradation of specific target proteins.[1] They achieve this by recruiting a target protein to an E3 ubiquitin ligase, forming a crucial intermediate known as the ternary complex. This proximity facilitates the ubiquitination of the target, marking it for destruction by the cell's proteasome.[2][3]

MZ1 is a well-characterized PROTAC that has become a benchmark in the field.[4][5][6] It conjugates JQ1, a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), with VH032, a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2] The formation of the VHL:MZ1:BRD4 ternary complex is the critical first step in the degradation cascade.[7] Structural and biophysical studies of this complex have provided unprecedented insights into the molecular basis of PROTAC-mediated protein degradation, revealing how these small molecules can induce novel protein-protein interactions and drive target selectivity.[2][8][9]

Crystallographic Structure of the VHL:MZ1:BRD4 Ternary Complex

The seminal crystal structure of the ternary complex formed by the PROTAC MZ1, the second bromodomain of BRD4 (BRD4-BD2), and the VHL-ElonginC-ElonginB (VCB) complex was solved to a resolution of 2.7 Å.[2][10] This structure, available in the Protein Data Bank (PDB) under the accession code 5T35 , provided the first atomic-level glimpse into how a PROTAC mediates the interaction between a target protein and an E3 ligase.[11][12][13][14]

The structure reveals that MZ1 sits in a "bowl-shaped" interface created by extensive, newly formed protein-protein interactions between VHL and BRD4-BD2.[8][10] The total buried surface area from these induced interactions is approximately 688 Ų.[3][10][15] The two ends of the MZ1 molecule occupy their respective binding pockets: the JQ1 moiety in the acetyl-lysine binding site of BRD4-BD2 and the VH032 moiety in the hydroxyproline-binding site of VHL.[2][3] Crucially, the polyethylene glycol (PEG) linker is not merely a passive tether but actively participates in interactions with both proteins, contributing to the stability of the complex.[3][8]

Data Presentation: Quantitative Analysis